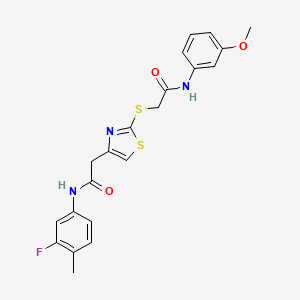

N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a novel molecule that appears to be related to a class of bioactive molecules with potential therapeutic applications. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which has shown efficacy against cancer cells, including resistant forms . The second paper describes a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with antioxidant and anti-inflammatory properties . These findings suggest that the compound may also possess similar biological activities due to structural similarities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the first paper details the synthesis of a lead compound within the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which involved structure-activity relationship studies to optimize its potency against cancer cell lines . The second paper outlines the synthesis of a series of thiazol-2-yl acetamides with antioxidant and anti-inflammatory activities . These syntheses typically involve multi-step reactions, including the formation of thiazole rings and subsequent functionalization. The synthesis of the compound would likely follow a similar pathway, with specific steps tailored to introduce the 3-fluoro-4-methylphenyl and 3-methoxyphenyl groups.

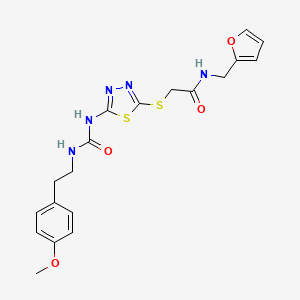

Molecular Structure Analysis

The molecular structure of thiazol-2-yl acetamides is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This core structure is crucial for the biological activity of these molecules. The presence of various substituents, such as the 3-fluoro-4-methylphenyl and 3-methoxyphenyl groups in the compound of interest, can significantly influence the molecule's properties, including its binding affinity to biological targets, solubility, and overall stability.

Chemical Reactions Analysis

Thiazol-2-yl acetamides can participate in various chemical reactions, particularly those involving their functional groups. For instance, the amide group can engage in hydrogen bonding, which is important for the interaction with biological targets. The thiazole ring can also undergo electrophilic substitution reactions, which can be utilized in further chemical modifications to enhance the compound's biological activity or pharmacokinetic properties. The specific chemical reactions of the compound would depend on its complete structure, including the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-yl acetamides are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of electron-withdrawing or electron-donating groups, such as the fluoro and methoxy groups in the compound of interest, can affect these properties. For example, the fluoro group may increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The methoxy group could impact the molecule's hydrogen bonding capacity, influencing its solubility and interactions with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Compounds with structures similar to N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been synthesized and studied for their biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in some compounds, indicating potential therapeutic applications (K. Sunder & Jayapal Maleraju, 2013).

Antimicrobial Properties

Thiazole and thiadiazole derivatives, which share a structural resemblance with the target compound, have been synthesized and evaluated for their antimicrobial properties. A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds were synthesized and showed promising in vitro antibacterial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Anticancer Activity

Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties, which are structurally related to the compound , has shown promising results in terms of cytotoxic activities against various cancer cell lines. These findings indicate the potential of such compounds in the development of new anticancer agents (Hui Lu, Xia Zhou, Lei Wang, & Linhong Jin, 2020).

Metabolic Studies

Compounds analogous to N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have been studied for their metabolism in human and rat liver microsomes, providing insights into their metabolic pathways and potential impacts on biological systems (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).

Propiedades

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXNOZDMZBUDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)methanone](/img/structure/B2501415.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2501416.png)

![2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B2501420.png)

![N-(3-morpholinopropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2501421.png)

![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)